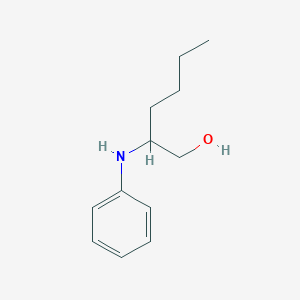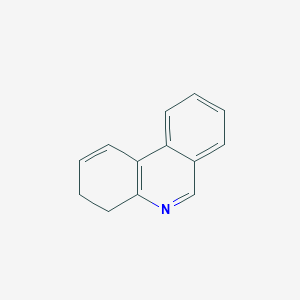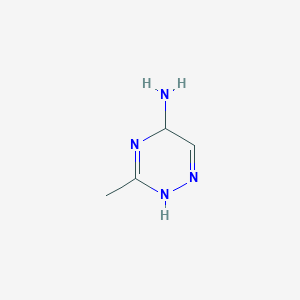![molecular formula C13H12ClNO2 B14219558 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one CAS No. 831181-48-7](/img/structure/B14219558.png)
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolidinone ring substituted with a chlorophenyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methylpyrrolidin-2-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMn
Properties
CAS No. |
831181-48-7 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
InChI Key |
RSHOBTYVYZKXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)


